molecular formula C13H21BrN4O2 B10962555 4-bromo-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10962555
M. Wt: 345.24 g/mol
InChI Key: VHWMPJOHYPWPCT-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and a morpholine ring attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or acetone, and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-bromo-1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine
  • N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine

Comparison: Compared to these similar compounds, 4-bromo-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H21BrN4O2

Molecular Weight

345.24 g/mol

IUPAC Name

4-bromo-2-ethyl-N-(1-morpholin-4-ylpropan-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H21BrN4O2/c1-3-18-12(11(14)8-15-18)13(19)16-10(2)9-17-4-6-20-7-5-17/h8,10H,3-7,9H2,1-2H3,(H,16,19)

InChI Key

VHWMPJOHYPWPCT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC(C)CN2CCOCC2

Origin of Product

United States

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